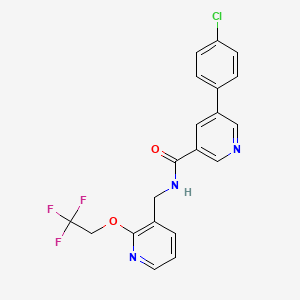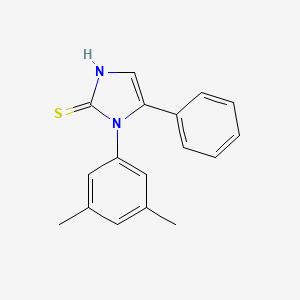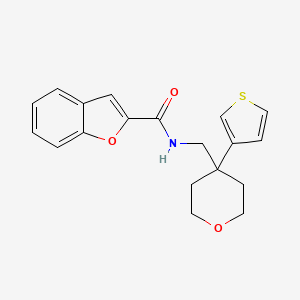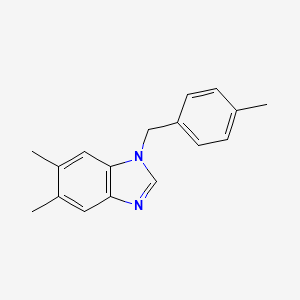
5,6-dimethyl-1-(4-methylbenzyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dimethyl-1-(4-methylbenzyl)-1H-benzimidazole is a chemical compound with the molecular formula C17H18N2 and a molecular weight of 250.34 . It is intended for research use only .
Molecular Structure Analysis
The SMILES string of this compound isCC1=CC(N(CC(C=C2)=CC=C2C)C=N3)=C3C=C1C . The InChI is 1S/C17H18N2/c1-12-4-6-15(7-5-12)10-19-11-18-16-8-13(2)14(3)9-17(16)19/h4-9,11H,10H2,1-3H3 . Physical and Chemical Properties Analysis
The compound is a solid . The molecular weight is 250.34 .Applications De Recherche Scientifique
Anticancer Activity
- Studies have shown the synthesis of novel compounds involving 5,6-dimethyl-1-(4-methylbenzyl)-1H-benzimidazole, demonstrating significant anticancer activities against various human tumor cell lines. These compounds, through structural modifications, have showcased the importance of the benzimidazole ring for cytotoxic activity, providing insights into the development of potential anticancer agents (Yang et al., 2019).
DNA Interaction and Medicinal Relevance
- Benzimidazole derivatives, including this compound, have been explored for their interaction with DNA and potential interference with DNA-associated processes. This research has highlighted the compound's significance in developing drugs targeting DNA and DNA processes, with implications in treating various diseases (Bhattacharya & Chaudhuri, 2008).
Antiviral Properties
- The antiviral potential of benzimidazole derivatives has been investigated, with some studies indicating the lack of efficacy of 5,6-dimethyl derivatives in inhibiting virus multiplication. This has provided valuable insights into the structural requirements for antiviral activity, guiding the development of more effective antiviral compounds (Tamm et al., 1954).
Synthesis and Chemical Properties
- Research on the synthesis and chemical behavior of benzimidazole derivatives, including the exploration of novel synthesis methods and the examination of their structural characteristics, has contributed to a deeper understanding of these compounds. This knowledge aids in the design and development of benzimidazole-based drugs and materials with improved properties (Hehir et al., 2008).
Antimicrobial and Antibacterial Applications
- The antimicrobial and antibacterial activities of benzimidazole derivatives have been a focus of research, with studies evaluating their efficacy against various bacterial strains. This research underscores the potential of these compounds in developing new antimicrobial agents to combat resistant bacterial infections (Patil et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12-4-6-15(7-5-12)10-19-11-18-16-8-13(2)14(3)9-17(16)19/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIOFQYYSHATGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C2C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
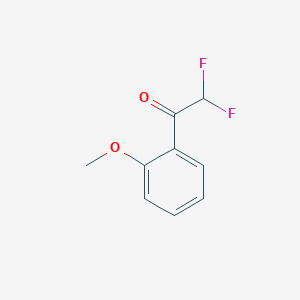
![1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B2629167.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2629168.png)
![Ethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2629169.png)
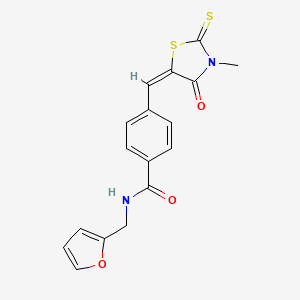
![1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide](/img/structure/B2629171.png)
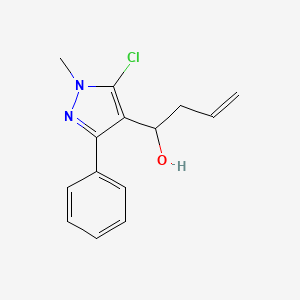

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2629176.png)
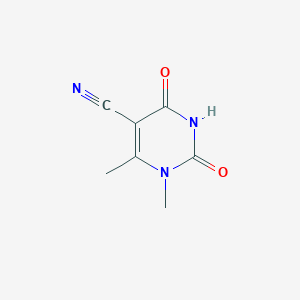
![(E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid](/img/structure/B2629180.png)
